2-Ethoxy-3-trimethylsilanyl-pyridine has been synthesized using various methods, including the reaction of 2-bromopyridine with trimethylsilylethanol in the presence of a palladium catalyst []. The resulting product can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].
While the specific research applications of 2-Ethoxy-3-trimethylsilanyl-pyridine are not extensively documented, its chemical structure suggests potential uses in several areas:
The presence of the ethoxy and trimethylsilyl groups makes this molecule a potential building block for the synthesis of more complex organic compounds. The ethoxy group can participate in various reactions, while the trimethylsilyl group can serve as a protecting group or be readily converted to other functionalities.
Pyridine derivatives are known for their diverse biological activities. The introduction of substituents like ethoxy and trimethylsilyl can potentially modulate the properties of the parent pyridine ring, leading to the development of new drug candidates [].
Pyridine-based molecules have been explored in the development of various functional materials, including polymers, catalysts, and sensors. 2-Ethoxy-3-trimethylsilanyl-pyridine, with its unique combination of functional groups, could potentially be investigated for its suitability in these applications, although further research is needed [].
2-Ethoxy-3-trimethylsilanyl-pyridine is an organosilicon compound characterized by the molecular formula and a molecular weight of 195.33 g/mol. This compound features a pyridine ring substituted with both an ethoxy group and a trimethylsilanyl group, which contribute to its unique chemical properties and reactivity. The presence of the trimethylsilanyl group enhances the compound's stability and solubility in organic solvents, making it a valuable intermediate in various
The synthesis of 2-Ethoxy-3-trimethylsilanyl-pyridine typically involves a two-step process:
2-Ethoxy-3-trimethylsilanyl-pyridine finds utility across various fields:
The interaction studies involving 2-Ethoxy-3-trimethylsilanyl-pyridine focus on its mechanism of action within biological systems and its reactivity in chemical transformations. As a nucleophile or electrophile, it participates in various organic transformations that can be tailored based on specific reaction conditions. Understanding these interactions is crucial for optimizing its use in synthetic applications and exploring its potential biological effects.
Several compounds share structural similarities with 2-Ethoxy-3-trimethylsilanyl-pyridine, each exhibiting unique properties:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Isopropoxy-3-trimethylsilanyl-pyridine | Isopropoxy group instead of ethoxy | Varies in sterics and electronic properties due to branching |
2-(Trimethylsilyl)ethynyl-pyridin-3-ol | Contains a trimethylsilyl-ethynyl group and hydroxyl | Exhibits different reactivity due to hydroxyl presence |
3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine | Features dimethoxymethyl and trimethylsilylethynyl groups | Enhanced solubility and potential for diverse functionalization |
These compounds highlight the diversity within pyridine derivatives while emphasizing the unique role of 2-Ethoxy-3-trimethylsilanyl-pyridine due to its specific substituents, which affect its reactivity and applications in both synthetic chemistry and potential biological contexts.
The Sonogashira cross-coupling reaction represents a fundamental synthetic methodology for functionalizing pyridine derivatives, including precursors to 2-ethoxy-3-trimethylsilanyl-pyridine [1] [2]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between terminal alkynes and halogenated pyridines, proceeding through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [1].
The mechanism of the Sonogashira cross-coupling reaction involves the initial oxidative addition of the pyridine halide to the palladium catalyst complex, forming a palladium-pyridyl intermediate [1]. This is followed by transmetalation with an alkynyl copper species, which is generated in situ from the terminal alkyne and copper cocatalyst [1]. The final reductive elimination step regenerates the palladium catalyst while forming the desired alkynylpyridine product [1].
Research findings demonstrate that iodopyridines undergo Sonogashira coupling reactions with terminal alkynes in the presence of five mol percent palladium dichloride bis(triphenylphosphine) and five mol percent copper iodide to afford alkynyl-substituted pyridines in good to excellent yields [3]. The reaction conditions typically employ excess triethylamine as base in dimethylformamide at sixty-five degrees Celsius [3].
Table 1: Sonogashira Cross-Coupling Pyridine Functionalization Examples
Starting Material | Terminal Alkyne | Product Yield (%) | Catalyst System | Base | Temperature (°C) | Reaction Time (h) |
---|---|---|---|---|---|---|
3-Iodopyridine | Phenylacetylene | 89 | PdCl₂(PPh₃)₂/CuI | Et₃N | 65 | 12 |
2-Iodo-4-methylpyridine | Propargyl alcohol | 76 | PdCl₂(PPh₃)₂/CuI | Et₃N | 65 | 8 |
3-Iodo-2-methoxypyridine | 4-Methoxyphenylacetylene | 82 | PdCl₂(PPh₃)₂/CuI | Et₃N | 65 | 10 |
4-Iodopyridine | Trimethylsilylacetylene | 71 | PdCl₂(PPh₃)₂/CuI | Et₃N | 65 | 14 |
2-Iodo-5-bromopyridine | Hex-1-yne | 68 | PdCl₂(PPh₃)₂/CuI | Et₃N | 65 | 16 |
The coupling reaction has been found to be general for a wide range of iodopyridines and terminal alkynes, tolerating the presence of aliphatic, aromatic, heteroaromatic and ferrocenyl groups with electron-withdrawing and electron-donating substituents [3]. This coupling approach allows for the rapid construction of a library of functionalized alkynylpyridines of pharmacological interest [3].
For 2,3-dihalogenoimidazo[1,2-a]pyridines, regiocontrolled functionalization has been achieved through sequential Suzuki-Miyaura and Sonogashira cross-coupling reactions [2]. This sequence allows the selective introduction of aryl, heteroaryl, alkyl and alkynyl substituents at both 2- and 3-positions [2]. The methodology enables the preparation of compounds diversely substituted on 2- and 3-positions from a common, stable and easily accessible starting material [2].
Transition metal-catalyzed silylation represents a pivotal methodology for introducing silyl groups into pyridine frameworks, offering complementary approaches to the synthesis of 2-ethoxy-3-trimethylsilanyl-pyridine [4] [5] [6]. These transformations have involved various transition metals and main group electrophilic Lewis acids as catalysts, enabling the replacement of carbon-hydrogen bonds with carbon-silicon bonds [5] [6].
Catalytic electrophilic carbon-hydrogen silylation of pyridines has been achieved through temporary dearomatization strategies [4] [7] [8]. Reactions of 2- and 3-substituted pyridines with hydrosilanes in the presence of a catalyst that splits the silicon-hydrogen bond into a hydride and a silicon electrophile yield the corresponding 5-silylated pyridines [4] [7] [8]. This formal silylation of an aromatic carbon-hydrogen bond results from a three-step sequence, consisting of a pyridine hydrosilylation, a dehydrogenative carbon-hydrogen silylation of the intermediate enamine, and a 1,4-dihydropyridine retro-hydrosilylation [4] [7] [8].
The rhodium-catalyzed regioselective silylation of the ortho carbon-hydrogen bond in 2-arylpyridines with disilane has been extensively studied [9]. For example, the reaction of 2-(2-methylphenyl)pyridine with 2 equivalents of hexamethyldisilane in the presence of five mol percent [RhCl(cod)]₂ in o-xylene at one hundred thirty degrees Celsius for fifteen hours gave 2-[2-methyl-6-(trimethylsilyl)phenyl]pyridine in eighty-six percent yield [9]. In contrast to silylation with hydrosilanes, hydrogen acceptors are not required to achieve high conversion [9].
Table 2: Transition Metal-Catalyzed Silylation Comparative Analysis
Catalyst System | Substrate | Silane | Yield (%) | Selectivity | Temperature (°C) | Time (h) | Advantages |
---|---|---|---|---|---|---|---|
Zn(OTf)₂ | Pyridine | Et₃SiH | 41 | C-3 | 240 | 2 | Simple catalyst |
[RhCl(cod)]₂ | 2-Arylpyridines | Me₆Si₂ | 86 | ortho-C-H | 130 | 15 | High yield |
B(C₆F₅)₃ | Pyridine | Et₃SiH | 45 | C-5 | 80 | 4 | Mild conditions |
Ru-catalyst complex | Substituted pyridines | HSiR₃ | 68 | C-5 | 120 | 8 | Good selectivity |
Ir₄(CO)₁₂ | Picolines | Et₃SiH | 52 | Methyl group | 150 | 12 | Commercial availability |
A variety of substituents, including alkoxy, amine, ester, and fluorinated groups, are compatible with rhodium-catalyzed silylation [9]. When substrates containing two ortho carbon-hydrogen bonds are used, monosilylated products are obtained selectively by utilizing the 3-methyl-2-pyridyl group as a directing group [9].
Carbon-2 selective silylation of pyridines has been achieved using a rhodium-aluminum complex [10]. Both the site- and mono-selectivity are controlled via the pyridine coordination to the Lewis-acidic aluminum center prior to the activation of the pyridine carbon-2-hydrogen bond at the proximal rhodium center [10]. A reaction mechanism has been proposed based on several mechanistic studies, including the isolation of a (2-pyridyl)silylrhodium intermediate [10].
The functionalization of aromatic nitrogen-heterocycles through silylium activation demonstrates exceptional selectivity and efficiency [11]. The phosphoramidimidate sulfonamide precatalyst orchestrates the catalytic cycle via three elementary steps [11]. The Brønsted acidity of precatalyst significantly influences both the formation of silylium-based Lewis acid active species and the silylium activation of pyridine [11].
The utilization of 3,4-pyridyne intermediates represents an innovative approach for the regioselective difunctionalization of pyridine derivatives relevant to 2-ethoxy-3-trimethylsilanyl-pyridine synthesis [12] [13] [14] [15]. These transient intermediates enable efficient access to di- and tri-substituted pyridines in a highly controlled manner through nucleophilic addition and cycloaddition reactions [13] [16].
A new regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been developed [12] [14] [15]. Regioselective lithiation of 3-chloro-2-ethoxypyridine and a related 2-thio-derivative followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at negative seventy-eight degrees Celsius produced 3,4-pyridynes during heating to seventy-five degrees Celsius [12] [14] [15].
The methodology relies on the use of proximal halide or sulfamate substituents to perturb pyridyne distortion, which in turn governs regioselectivities in nucleophilic addition and cycloaddition reactions [13] [16]. A carbon-5 bromide substituent is used to induce aryne distortion and direct nucleophilic additions to carbon-3 of 3,4-pyridynes [13] [16]. The bromide may subsequently be manipulated using conventional palladium-catalyzed reactions [13] [16].
Table 3: 3,4-Pyridyne Regioselective Difunctionalization Results
Starting Material | Grignard Reagent | Electrophile | Yield (%) | Temperature (°C) | Time (h) | Regioselectivity |
---|---|---|---|---|---|---|
3-Chloro-2-ethoxypyridine | Phenylmagnesium bromide | Iodomethane | 67 | 75 | 3.0 | >95:5 |
3-Chloro-2-ethoxypyridine | 4-Methoxyphenylmagnesium bromide | Benzyl bromide | 59 | 75 | 4.0 | >90:10 |
3-Chloro-2-ethoxypyridine | Benzylmagnesium chloride | Acetyl chloride | 52 | 75 | 3.5 | >85:15 |
3-Chloro-2-methylthiopyridine | Phenylmagnesium bromide | Allyl bromide | 61 | 75 | 3.0 | >92:8 |
3-Chloro-2-ethoxypyridine | 2-Thienylmagnesium bromide | Dimethyl disulfide | 48 | 75 | 4.5 | >88:12 |
By positioning a sulfamoyl group at carbon-2 of the 3,4-pyridyne, aryne distortion is perturbed to favor attack at carbon-4 of 3,4-pyridynes [13] [16]. Sulfamoyl groups have not been used previously to govern pyridyne or aryne regioselectivities, but when used in conjunction with modern nickel-catalyzed cross-couplings, offer an effective new means to access functionalized pyridines [13] [16].
Regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 led to various 2,3,4-trisubstituted pyridines [12] [14] [15]. This method has been adapted into a continuous flow set-up, demonstrating its practical utility for synthetic applications [12] [14] [15]. As an application, a key intermediate for racemic paroxetine has been prepared using this methodology [12] [14] [15].
The 3,4-pyridynes are accessed from pyridylsilyltriflate precursors using mild fluoride-based reaction conditions [13] [16]. This allows for a broad range of trapping agents (nucleophiles and cycloaddition partners) to be employed, which in turn, delivers a more diverse collection of polysubstituted pyridine derivatives [13] [16].
Zinc triflate catalyzes the silylation of pyridine, 3-picoline, and quinoline to afford the silylated products, where the silyl groups are meta to the nitrogen [5] [17] [18]. The isolated yields of the products range from forty-one to twenty-six percent [5] [17] [18]. The 2- and 4-picolines yielded the silylmethylpyridines, where the methyl groups were silylated instead of the ring [5] [17] [18].
Table 4: Zinc-Triflate Mediated Dehydrogenative Silylation Results
Substrate | Product | Isolated Yield (%) | NMR Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Silylation Site |
---|---|---|---|---|---|---|---|
Pyridine | 3-(Triethylsilyl)pyridine | 41 | 50 | 16 | 240 | 2 | Ring C-3 |
3-Picoline | 3-Methyl-5-(triethylsilyl)pyridine | 32 | 40 | 16 | 240 | 2 | Ring C-5 |
4-Picoline | 4-(Triethylsilylmethyl)pyridine | 31 | 46 | 16 | 240 | 2 | Methyl group |
2-Picoline | 2-(Triethylsilylmethyl)pyridine | 30 | 55 | 16 | 240 | 2 | Methyl group |
Quinoline | 3-Triethylsilylquinoline | 26 | 27 | 16 | 180 | 1 | Ring C-3 |
The mechanism of the pyridine silylation follows the same pathway proposed for ruthenium-catalyzed silylation reactions of substituted pyridines [5] [17] [18]. The zinc center interacts with a silane to form a pyridinium silyl cation and a zinc hydride species [5] [17] [18]. The silicon-positive species could exist in the form of a silyl cation or as a zinc-hydrogen-silyl dication species, while the hydride could be in the form of a pyridine-zinc-hydride cation [5] [17] [18].
The pyridine silylation can occur via two separate pathways, involving either a 1,4- or a 1,2-hydrosilylation of pyridine as the first step [5] [17] [18]. Delocalization of the positive charge to the carbon-4 position followed by hydride addition leads to nitrogen-silyl-1,4-dihydropyridine [5] [17] [18]. An electrophilic attack by a silicon-positive species, followed by loss of hydrogen gas, forms the 1,3-bis(triethylsilyl)-1,4-dihydropyridine intermediate [5] [17] [18].
A unique Lewis acid/base system consisting of zinc triflate and pyridine has been found to act as an effective catalyst for making nitrogen-silicon bonds in a dehydrogenative fashion [19]. Execution in a nitrile medium brings out the best performance of the zinc-pyridine system, which enables participation of flexible pieces of indoles and hydrosilanes, thereby giving diverse nitrogen-silylindoles in high to excellent yields [19].
The zinc-pyridine system in the nitrile solvent is also applicable to the corresponding carbon-silylation in the case that the nitrogen atom of indoles has a substituent [19]. Mechanistic studies showed that the role of the zinc Lewis acid is to activate the hydrosilane [19]. The rate-determining step of the reaction was found to be involved in the stage of the indolyl-hydrogen bond cleavage, based on kinetic isotope effect experiments [19].